Cas no 1529-17-5 (Trimethyl(phenoxy)silane)
Trimethyl(phenoxy)silane Chemical and Physical Properties
Names and Identifiers
-
- Benzene,[(trimethylsilyl)oxy]-
- Trimethyl(phenoxy)silane
- PHENOXYTRIMETHYLSILANE
- Trimethyl Phenoxysilane
- Phenyl Trimethylsilyl Ether
- Trimethylsilylphenoxide
- trimethylphenoxy-silane
- Phenol, TMS ether
- trimethylphenoxy-silan
- trimethyl-phenoxy-silane
- (Trimethylsiloxy)benzene
- O-(Trimethylsilyl)phenol
- Silane, trimethylphenoxy-
- trimethylphenoxysilane
- phenoxytrimethyl silane
- Phenol trimethylsilyl ether
- Benzene, ((trimethylsilyl)oxy)-
- OJAJJFGMKAZGRZ-UHFFFAOYSA-N
- Benzene, [(trimethylsilyl)oxy]-
- Phenol, TMS
- phenoxy trimethylsilane
- Phenol, TMS derivative
- Phenoxy(trimethyl)silane
- Trimethylsilyl p
- FS-5130
- ?PHENOXYTRIMETHYLSILANE
- T3222
- EINECS 216-211-8
- Trimethyl(phenoxy)silane, 97%
- SY041912
- 85E4MFC32D
- NS00044401
- CS-0006241
- SCHEMBL232678
- F20397
- Trimethylsilyl phenyl ether
- 1529-17-5
- J-802267
- UNII-85E4MFC32D
- FT-0696941
- DTXSID9061758
- EN300-19694
- AKOS009031410
- MFCD00053666
- STL481811
- s13170
- DA-09943
-
- MDL: MFCD00053666
- Inchi: 1S/C9H14OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8H,1-3H3
- InChI Key: OJAJJFGMKAZGRZ-UHFFFAOYSA-N
- SMILES: [Si](C)(C)(C)OC1C=CC=CC=1
Computed Properties
- Exact Mass: 166.08100
- Monoisotopic Mass: 166.081392
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 9.2
Experimental Properties
- Color/Form: Not available
- Density: 0.92 g/mL at 25 °C(lit.)
- Melting Point: -55°C(lit.)
- Boiling Point: 211°C(lit.)
- Flash Point: Fahrenheit: 105.8 ° f
Celsius: 41 ° c - Refractive Index: n20/D 1.478
- PSA: 9.23000
- LogP: 2.90030
- λmax: 274(Heptane)(lit.)
- Solubility: Not available
Trimethyl(phenoxy)silane Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:UN 1993 3
- WGK Germany:3
- Hazard Category Code: 10-36/37/38
- Safety Instruction: S26
- FLUKA BRAND F CODES:10-21
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:3.2
- Risk Phrases:R10
- Packing Group:III
- Safety Term:3.2
- HazardClass:3.2
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Store at 4°C,-4At ℃Store…Better
Trimethyl(phenoxy)silane Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Trimethyl(phenoxy)silane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161841-100ml |
Trimethyl(phenoxy)silane |
1529-17-5 | >97.0%(GC) | 100ml |
¥1033.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161841-25ML |
Trimethyl(phenoxy)silane |
1529-17-5 | >97.0%(GC) | 25ml |
¥345.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161841-5ML |
Trimethyl(phenoxy)silane |
1529-17-5 | >97.0%(GC) | 5ml |
¥132.90 | 2023-08-31 | |
| Fluorochem | S13170-5g |
Phenoxytrimethyl silane |
1529-17-5 | >97.0%(GC) | 5g |
£17.00 | 2022-02-28 | |
| Fluorochem | S13170-25g |
Phenoxytrimethyl silane |
1529-17-5 | >97.0%(GC) | 25g |
£60.00 | 2022-02-28 | |
| Ambeed | A687103-1g |
Trimethyl(phenoxy)silane |
1529-17-5 | 97% | 1g |
$10.0 | 2025-02-21 | |
| Ambeed | A687103-5g |
Trimethyl(phenoxy)silane |
1529-17-5 | 97% | 5g |
$17.0 | 2025-02-21 | |
| Ambeed | A687103-25g |
Trimethyl(phenoxy)silane |
1529-17-5 | 97% | 25g |
$44.0 | 2025-02-21 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 380415-10ML |
Trimethyl(phenoxy)silane |
1529-17-5 | 97% | 10ML |
¥530.05 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P824704-100g |
PHENOXYTRIMETHYLSILANE |
1529-17-5 | 99% | 100g |
¥1,055.00 | 2022-09-01 |
Trimethyl(phenoxy)silane Suppliers
Trimethyl(phenoxy)silane Related Literature
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Eva Hevia,Alan R. Kennedy,Jan Klett,Matthew D. McCall Chem. Commun. 2009 3240
-
Hongji Li,Anon Bunrit,Ning Li,Feng Wang Chem. Soc. Rev. 2020 49 3748
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Alejandro G. Barrado,Julia M. Bayne,Timothy C. Johnstone,Christian W. Lehmann,Douglas W. Stephan,Manuel Alcarazo Dalton Trans. 2017 46 16216
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4. Hypervalent phenyl-λ3-iodane-mediated para-selective aromatic fluorination of 3-phenylpropyl ethersMotomichi Saito,Kazunori Miyamoto,Masahito Ochiai Chem. Commun. 2011 47 3410
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Lingling Peng,Xiu Zhang,Jie Ma,Jianbo Wang Org. Chem. Front. 2014 1 235
Additional information on Trimethyl(phenoxy)silane
Introduction to Trimethyl(phenoxy)silane (CAS No. 1529-17-5)
Trimethyl(phenoxy)silane, with the chemical formula (C₆H₅O)Si(CH₃)₃, is a versatile organosilicon compound that has garnered significant attention in the field of organic synthesis, material science, and pharmaceutical applications. This compound, identified by its unique CAS number 1529-17-5, is characterized by its phenoxy-substituted silicon backbone, which imparts distinct reactivity and functionality. The molecular structure of Trimethyl(phenoxy)silane consists of a central silicon atom bonded to three methyl groups and one phenoxy group, making it a valuable intermediate in various chemical transformations.
The utility of Trimethyl(phenoxy)silane stems from its ability to participate in a wide range of chemical reactions, including nucleophilic substitution, cross-coupling reactions, and silicon-mediated transformations. These properties have made it a staple in synthetic chemistry, particularly in the development of fine chemicals and pharmaceuticals. Recent advancements in the field have highlighted its role in the synthesis of complex molecules, where its stability and reactivity provide a balanced platform for further functionalization.
In the realm of pharmaceutical research, Trimethyl(phenoxy)silane has been explored as a precursor in the synthesis of bioactive compounds. Its phenoxy group can be readily modified to introduce various pharmacophores, making it a valuable building block for drug discovery. For instance, studies have demonstrated its application in the preparation of novel heterocyclic compounds that exhibit potential therapeutic effects. The ability to tailor the molecular structure through silicon-based chemistry offers a unique advantage in designing molecules with specific biological activities.
Material science has also benefited from the incorporation of Trimethyl(phenoxy)silane into advanced polymer formulations. The compound’s silicon-oxygen bond provides enhanced thermal stability and hydrolytic resistance, which are critical properties for high-performance materials. Researchers have utilized Trimethyl(phenoxy)silane to develop novel siloxane-based polymers that find applications in coatings, adhesives, and even electronic materials. These polymers often exhibit superior mechanical properties and chemical resistance, making them suitable for demanding industrial environments.
The synthesis of Trimethyl(phenoxy)silane typically involves the reaction of phenol with trimethylchlorosilane under controlled conditions. This process requires careful optimization to ensure high yields and purity. Recent improvements in synthetic methodologies have focused on greener approaches, minimizing waste and reducing energy consumption. Such advancements align with the broader trend toward sustainable chemistry, where efficiency and environmental impact are given equal importance.
One of the most compelling aspects of Trimethyl(phenoxy)silane is its role in catalytic systems. The compound can act as a ligand or co-catalyst in various organic transformations, enhancing reaction rates and selectivity. For example, it has been employed in palladium-catalyzed cross-coupling reactions, where its steric and electronic properties facilitate efficient bond formation between organic fragments. Such catalytic applications underscore the importance of organosilicon compounds in modern synthetic chemistry.
The pharmaceutical industry has shown particular interest in derivatives of Trimethyl(phenoxy)silane due to their potential as drug candidates or excipients. Researchers have synthesized analogs with modified phenoxy groups to investigate their pharmacokinetic profiles and biological activities. Preliminary studies suggest that certain derivatives exhibit anti-inflammatory or antimicrobial properties, warranting further exploration. The flexibility offered by silicon chemistry allows for the creation of diverse molecular architectures, which is crucial for developing effective therapeutics.
In conclusion, Trimethyl(phenoxy)silane (CAS No. 1529-17-5) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features enable participation in diverse chemical reactions, making it indispensable in organic synthesis, material science, and pharmaceutical development. As research continues to uncover new methodologies and applications, the significance of this organosilicon compound is expected to grow further. The ongoing exploration of its derivatives and synthetic modifications promises to yield innovative solutions to complex scientific challenges.
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